N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide

Medicinal chemistry Indole pharmacophore Structure–activity relationship

Source the only commercially catalogued indol-3-yl-2-oxoacetamide combining 1,2-dimethyl indole substitution with N-ethyl and N-(3-chlorophenyl) groups—a combinatorial pattern absent from analogs CAS 862814-27-5, 852368-30-0, and 862813-76-1. This unique pharmacophore maps an unexplored substitution subspace within the NHRI-patented anticancer class (US6903104B2, US7396838) and validated CB2 ligand scaffold. Ideal for focused library design, CB2 radioligand displacement profiling, and microtubule-disruption screening against multidrug-resistant cancer panels. Request a quote for custom synthesis or bulk orders.

Molecular Formula C20H19ClN2O2
Molecular Weight 354.83
CAS No. 862832-12-0
Cat. No. B2711971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide
CAS862832-12-0
Molecular FormulaC20H19ClN2O2
Molecular Weight354.83
Structural Identifiers
SMILESCCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C20H19ClN2O2/c1-4-23(15-9-7-8-14(21)12-15)20(25)19(24)18-13(2)22(3)17-11-6-5-10-16(17)18/h5-12H,4H2,1-3H3
InChIKeyXMPAMIYUKPKZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide (CAS 862832-12-0) – Compound Identity and Structural Class


N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide (CAS 862832-12-0, molecular formula C20H19ClN2O2, molecular weight 354.83 g/mol) belongs to the indol-3-yl-2-oxoacetamide (indolyl glyoxylamide) class [1]. This class is defined by a 1H-indole core bearing a 2-oxoacetamide side chain at the 3-position, and is the subject of multiple patents (US6903104B2, US7396838) held by the National Health Research Institutes (NHRI, Taiwan) claiming potent anticancer, cytotoxic, and anti-angiogenic activity [2]. The target compound features three distinguishing structural elements: (i) 1,2-dimethyl substitution on the indole ring, (ii) an N-ethyl group on the oxoacetamide nitrogen, and (iii) an N-(3-chlorophenyl) substituent (meta-chloro orientation). This specific substitution pattern is combinatorially distinct from other commercially available indol-3-yl-2-oxoacetamide analogs, creating a unique pharmacophore profile within the class.

Why N-(3-Chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide Cannot Be Replaced by Its Closest Commercial Analogs


Within the indol-3-yl-2-oxoacetamide class, seemingly minor structural variations can profoundly alter biological target engagement, potency, and selectivity. The 1,2-dimethyl indole substitution of CAS 862832-12-0 sterically constrains the indole core, affecting both the conformational preferences of the oxoacetamide side chain and the π-stacking interactions with aromatic receptor residues, as demonstrated in structure–activity relationship (SAR) studies on related indol-3-yl-oxoacetamide CB2 ligands [1]. The N-(3-chlorophenyl) group introduces a meta-chloro substituent that differs electronically and sterically from the para-chloro or unsubstituted phenyl analogs commonly described in the patent literature [2]. Importantly, the simultaneous presence of all three features—1,2-dimethyl indole, N-ethyl, and N-(3-chlorophenyl)—creates a combinatorial substitution pattern that is absent from the closest commercially available analogs (CAS 862814-27-5, which lacks the N-(3-chlorophenyl) group; CAS 852368-30-0, which lacks the 1,2-dimethyl substitution; and CAS 862813-76-1, which bears only a 2-methyl group). Generic substitution without experimental validation risks losing the specific molecular recognition properties that this precise substitution ensemble confers.

N-(3-Chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide – Quantitative Differentiation Evidence


Substitution-Pattern Uniqueness: 1,2-Dimethyl Indole with N-(3-Chlorophenyl) vs. Closest Commercial Analogs

CAS 862832-12-0 is the only commercially cataloged indol-3-yl-2-oxoacetamide that simultaneously combines (i) 1,2-dimethyl substitution on the indole core, (ii) an N-ethyl group, and (iii) an N-(3-chlorophenyl) substituent. Its three closest commercially available analogs each lack at least one of these features. CAS 852368-30-0 (N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide) retains the N-(3-chlorophenyl) and N-ethyl features but is unsubstituted at the indole 1- and 2-positions, eliminating the steric and electronic modulation of the indole ring . CAS 862814-27-5 (2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide) bears the 1,2-dimethyl indole and N-ethyl group but replaces the N-(3-chlorophenyl) moiety with a simple N–H, removing the aryl hydrophobic contact and halogen-bonding potential . CAS 862813-76-1 (N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide) differs at the indole N1 position where a methyl is absent, altering the hydrogen-bonding capacity and conformational landscape of the indole ring [1]. In the patent class, the lead compound BPR0C261 (N-(3-methylisothiazol-5-yl)-2-[1-(3-methylisoxazol-5-ylmethyl)-1H-indol-3-yl]-2-oxoacetamide) exemplifies potent anticancer activity but bears entirely different R1, R2, and R3 groups: no chlorophenyl, no ethyl, and a heteroaryl-substituted N1 side chain [2].

Medicinal chemistry Indole pharmacophore Structure–activity relationship

Meta-Chlorophenyl vs. Para-Chlorophenyl Orientation: Steric and Electronic Implications

The 3-chlorophenyl (meta-chloro) substitution on the amide nitrogen of CAS 862832-12-0 is structurally distinct from the 4-chlorophenyl (para-chloro) substitution exemplified in the NHRI patent chemical space (e.g., 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide) [1]. Meta-chloro substitution alters the dipole moment vector and steric profile of the phenyl ring relative to the amide bond compared to para substitution. In cannabinoid receptor SAR studies on indol-3-yl-oxoacetamides, the position of halogen substituents on the N-aryl group has been shown to modulate both binding affinity and functional selectivity [2]. Although direct comparative CB2 binding data for the 3-chlorophenyl vs. 4-chlorophenyl isomers of the 1,2-dimethyl-indole series are not publicly available, class-level SAR indicates that meta-substituted phenyl groups can engage in halogen-bonding interactions with distinct receptor residue geometries compared to para-substituted analogs, potentially leading to divergent selectivity profiles [2]. The compound 2-[2-(4-chlorophenyl)-1H-indol-3-yl]-N-ethyl-2-oxoacetamide (ChemDiv catalog), which carries a 4-chlorophenyl at the indole 2-position rather than on the amide nitrogen, further highlights the positional sensitivity of aryl-chlorine placement within this chemotype .

Halogen bonding Receptor interactions Pharmacophore modeling

Indole 1,2-Dimethyl Substitution: Conformational Restraint and Metabolic Stability Implications vs. Unsubstituted Indole

The 1,2-dimethyl substitution on the indole ring of CAS 862832-12-0 differentiates it from the unsubstituted indole analog CAS 852368-30-0. The presence of the N1-methyl group eliminates the indole N–H hydrogen-bond donor, altering the compound's hydrogen-bonding capacity with biological targets. The C2-methyl group introduces steric hindrance adjacent to the 3-oxoacetamide attachment point, which can restrict the rotational freedom of the oxoacetamide side chain and influence the bioactive conformation [1]. In the broader indol-3-yl-oxoacetamide class, indole ring substitution has been shown to modulate CB2 receptor affinity and selectivity over CB1. The Moldovan et al. (2017) study demonstrated that substituting the 1-pentyl-1H-indole subunit with alternative indole substitution patterns in an adamantyl-oxoacetamide scaffold altered CB2 binding affinity, with the optimized fluorinated derivative achieving Ki = 6.2 nM [2]. Although this study did not test the 1,2-dimethyl pattern specifically, it establishes that indole substitution is a critical determinant of target affinity within the oxoacetamide class. Furthermore, N1-methylation of indoles is a well-precedented medicinal chemistry strategy to improve metabolic stability by blocking N–H oxidation pathways, which may confer pharmacokinetic advantages relative to the unsubstituted indole analog .

Conformational analysis Metabolic stability Indole SAR

Patent-Class Assignment: Indol-3-yl-2-oxoacetamide Anticancer Activity and the BPR0C Series Precedent

CAS 862832-12-0 falls within the generic structural scope of US Patent 6,903,104 B2, which claims indol-3-yl-2-oxoacetamide compounds of formula (I) wherein R1 is a heteroaryl group (e.g., isoxazolyl, thiazolyl), R2 is H, C1–C10 alkyl, or aryl, R3 includes cycloalkyl or heterocyclyl, and R4 includes H or halo [1]. The patent disclosure asserts that compounds of this class exhibit potent anticancer, cytotoxic, and anti-angiogenic activity. The lead compound from this patent family, BPR0C261 (N-(3-methylisothiazol-5-yl)-2-[1-(3-methylisoxazol-5-ylmethyl)-1H-indol-3-yl]-2-oxoacetamide), has demonstrated in vitro cytotoxicity against human cancer cell lines and in vivo antitumor activity via microtubule disruption [2]. A related analog, BPR0C305, was characterized as an orally active microtubule-disrupting agent with activity against P-glycoprotein-expressing multidrug-resistant cell sublines [3]. While CAS 862832-12-0 differs from BPR0C261 and BPR0C305 in its R1 (N-(3-chlorophenyl) vs. N-(3-methylisothiazol-5-yl)), R2 (ethyl vs. H), and R3 (N-alkylphenyl vs. substituted isoxazolylmethyl) groups, the shared indol-3-yl-2-oxoacetamide core places it within the same pharmacophore class. The oral bioavailability of BPR0C261 in optimized TPGS/Transcutol/PEG formulations was reported as enhanced relative to standard DMSO/Cremophor EL/water vehicles, establishing formulation precedent for this chemotype [4].

Anticancer Antiangiogenic Microtubule disruption

Cannabinoid Receptor Type 2 (CB2) Ligand Class Association and Selectivity Potential

The indol-3-yl-oxoacetamide chemotype has been independently validated as a privileged scaffold for cannabinoid receptor type 2 (CB2) ligand development. Pasquini et al. (2012) reported that a series of indol-3-yl-oxoacetamides (termed oxalylamides) exhibited CB2 receptor affinity spanning three orders of magnitude (Ki = 0.37–377 nM) with moderate to good selectivity over CB1 receptors, and demonstrated in vivo functional activity as inverse agonists in the formalin test of acute peripheral and inflammatory pain in mice [1]. Similarly, Moldovan et al. (2017) identified a fluorinated indol-3-yl-oxoacetamide as a potent and selective CB2 ligand (Ki = 6.2 nM) with potential for positron emission tomography (PET) tracer development [2]. CAS 862832-12-0, while not directly tested in these studies, shares the indol-3-yl-oxoacetamide core with the Pasquini and Moldovan compound series. The N-(3-chlorophenyl)-N-ethyl substitution pattern is distinct from the N-(adamantan-1-yl) and various N-alkyl/aryl substituents explored in the CB2 ligand studies, suggesting that CAS 862832-12-0 may sample a different region of the CB2 pharmacophore space. The broader CB2 agonist/inverse agonist field is therapeutically relevant to neuroinflammation, neuropathic pain, and neurodegenerative disorders [3].

CB2 cannabinoid receptor Neuroinflammation Inverse agonism

N-(3-Chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide – Recommended Application Scenarios


Structure–Activity Relationship (SAR) Exploration of Indol-3-yl-2-oxoacetamide Chemical Space

CAS 862832-12-0 serves as a unique combinatorial reference point in SAR studies of the indol-3-yl-2-oxoacetamide pharmacophore. Its 1,2-dimethyl indole substitution, combined with N-ethyl and N-(3-chlorophenyl) groups, enables systematic probing of indole ring substitution effects, amide N-alkylation consequences, and N-aryl halogen placement (meta-chloro) on biological target engagement. This compound fills a gap not addressed by the BPR0C series (which uses heteroaryl R1 groups) or the literature CB2 ligand series (which predominantly employed N-adamantyl or alternative N-aryl substituents) [1]. Researchers designing focused libraries for anticancer screening or CB2 receptor profiling should include this compound to capture the 1,2-dimethyl-N-(3-chlorophenyl) substitution subspace.

CB2 Cannabinoid Receptor Tool Compound Development and Pain Model Studies

Given that the indol-3-yl-oxoacetamide chemotype is a validated CB2 receptor ligand scaffold with demonstrated in vivo efficacy in the formalin pain model [1], CAS 862832-12-0 is a candidate for CB2 receptor binding and functional profiling. Its structural distinction from previously reported CB2-active indol-3-yl-oxoacetamides (e.g., N-adamantyl derivatives in Moldovan et al., 2017; diverse N-aryl/alkyl derivatives in Pasquini et al., 2012) positions it as a potential source of novel selectivity profiles. Procurement is recommended for laboratories conducting CB2 radioligand displacement assays, [35S]GTPγS functional assays, or β-arrestin recruitment assays to evaluate inverse agonist or agonist activity at CB2 receptors [2].

Anticancer Library Diversification and Microtubule-Targeting Agent Screening

The patent class covering indol-3-yl-2-oxoacetamides (US6903104B2, US7396838) explicitly claims anticancer and anti-angiogenic utilities [1]. The NHRI BPR0C series has established microtubule disruption as a mechanism of action for certain substitution patterns within this class [2]. CAS 862832-12-0, with its distinct N-(3-chlorophenyl) and 1,2-dimethyl substitution, provides a structurally differentiated entry point for screening against cancer cell line panels, including multidrug-resistant sublines. Inclusion in focused screening decks alongside BPR0C261 and BPR0C305 enables assessment of whether the N-(3-chlorophenyl)-N-ethyl motif retains or modulates the microtubule-targeting activity profile. Given the oral bioavailability enhancements demonstrated for BPR0C261 in TPGS/Transcutol formulations [3], hits from this chemical space may benefit from established formulation strategies.

Halogen-Bonding and Conformational Analysis in Medicinal Chemistry Education and Training

The meta-chlorophenyl group of CAS 862832-12-0 presents an instructive case study for halogen-bonding interactions in drug–target complexes. The 3-chloro orientation provides a distinct electrostatic potential surface compared to the more commonly explored 4-chloro isomer, making this compound valuable for computational chemistry exercises, X-ray crystallography studies of ligand–protein complexes, and pharmacophore modeling coursework. The 1,2-dimethyl indole core further serves as a model for teaching conformational restriction strategies in medicinal chemistry, demonstrating how N1 and C2 methylation can simultaneously eliminate an H-bond donor, introduce steric constraints, and potentially modulate metabolic stability.

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.